![molecular formula C20H23ClF2N2O2 B5636268 3-{1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5636268.png)
3-{1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-{1-[(5-Chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide often involves complex reactions, as demonstrated in studies where similar compounds were synthesized. For example, in the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, reactions like Michael addition, Dieckmann condensation, and Aldol condensation were employed (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, NMR spectroscopy, and elemental analysis. These studies reveal details like crystal systems, space groups, bond angles, and molecular conformations (Xue Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be diverse. For example, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide revealed isosteric replacements and the influence of certain functional groups on the molecule’s activity (I. Ueda et al., 1991).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability can be inferred from related studies. For instance, the physical properties of compounds with similar molecular structures have been examined using thermal gravimetric analysis and differential scanning calorimetry (J. Ribet et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity and binding affinities, can be significant in understanding the behavior of such compounds. Studies have shown how different substitutions and molecular configurations affect the chemical properties and potential biological activities of related compounds (L.-Y. Chen et al., 2021).
properties
IUPAC Name |
3-[1-[(5-chlorofuran-2-yl)methyl]piperidin-3-yl]-N-[(3,4-difluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF2N2O2/c21-19-7-5-16(27-19)13-25-9-1-2-14(12-25)4-8-20(26)24-11-15-3-6-17(22)18(23)10-15/h3,5-7,10,14H,1-2,4,8-9,11-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJEHDOJMSLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Cl)CCC(=O)NCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide |
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